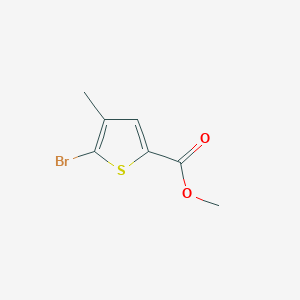

Methyl 5-bromo-4-methylthiophene-2-carboxylate

Description

The exact mass of the compound Methyl 5-bromo-4-methyl-2-thiophenecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWZFHRMQRWEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383709 | |

| Record name | Methyl 5-bromo-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54796-47-3 | |

| Record name | Methyl 5-bromo-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-4-methylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate"

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthetic strategy is centered on the regioselective electrophilic bromination of a readily accessible precursor, Methyl 4-methylthiophene-2-carboxylate. This document elucidates the underlying chemical principles, provides a step-by-step methodology, and offers insights into the causality behind experimental choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, renowned for their wide range of biological activities and applications in materials science.[3][] Their structural similarity to benzene rings allows them to act as bioisosteres, leading to their incorporation into numerous pharmaceutical agents with antibacterial, anti-inflammatory, and anticancer properties.[5][6] this compound (CAS No: 54796-47-3) is a trifunctionalized thiophene derivative.[7][8] The presence of a bromine atom, a methyl group, and a methyl ester provides three distinct points for further chemical modification, making it an exceptionally versatile intermediate for the construction of more complex molecular architectures.

The strategic placement of the bromine at the C5 position is crucial. This position is highly activated and susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups. This guide presents a reliable and well-characterized pathway for its synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthetic plan is devised from a retrosynthetic perspective, which involves logically deconstructing the target molecule to identify a practical starting point. The key transformation is the introduction of the bromine atom onto the thiophene ring.

The analysis points to a two-step approach:

-

Formation of the Thiophene Core: Synthesis of the precursor, Methyl 4-methylthiophene-2-carboxylate. The Gewald aminothiophene synthesis is a highly efficient and convergent method for constructing such polysubstituted thiophenes from simple acyclic precursors.[6]

-

Regioselective Bromination: Introduction of the bromine atom at the C5 position via electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor: Methyl 4-methylthiophene-2-carboxylate

The Gewald reaction is a multicomponent reaction that provides a straightforward entry into 2-aminothiophenes, which can be subsequently deaminated and esterified. However, for this specific substitution pattern, a more direct variation of the Gewald synthesis starting from ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur is employed.

Rationale for the Gewald Synthesis

The Gewald reaction is selected for its operational simplicity, high convergence, and use of readily available starting materials. It involves the condensation of a ketone (ethyl acetoacetate) with an active methylene compound (methyl cyanoacetate) in the presence of elemental sulfur and a base (typically a morpholine or diethylamine). The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.

Experimental Protocol: Gewald Synthesis

Materials:

-

Ethyl acetoacetate

-

Methyl cyanoacetate

-

Elemental Sulfur (S₈)

-

Diethylamine

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Methanol

Procedure:

-

Thiophene Ring Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add diethylamine (0.5 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 78°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the resulting intermediate, a substituted 2-aminothiophene, often precipitates. Filter the solid and wash with cold ethanol.

-

Deamination (Sandmeyer-type reaction): The isolated 2-aminothiophene is diazotized and subsequently deaminated. Suspend the aminothiophene in an aqueous solution of HBr.

-

Cool the mixture to 0-5°C in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

The resulting diazonium salt is then treated with a reducing agent like hypophosphorous acid or is decomposed in the presence of a copper catalyst to yield the deaminated thiophene ring.

-

Esterification: If the carboxylate group is not already in the desired methyl ester form, the resulting carboxylic acid can be esterified using methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) via Fischer esterification.

-

Purification: The crude Methyl 4-methylthiophene-2-carboxylate is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Core Synthesis: Regioselective Bromination

This is the critical step where the bromine atom is introduced onto the thiophene ring. The choice of brominating agent and reaction conditions is paramount to ensure high regioselectivity for the C5 position.

Mechanistic Insight: Directing Effects in Electrophilic Substitution

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The positions adjacent to the sulfur atom (C2 and C5) are the most reactive. In our precursor, Methyl 4-methylthiophene-2-carboxylate, we have two directing groups:

-

-CH₃ (Methyl) at C4: An activating, ortho-, para-directing group. It increases the electron density at C3 and C5.

-

-COOCH₃ (Methyl Ester) at C2: A deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the C3 and C5 positions.

The combined electronic effects strongly favor electrophilic attack at the C5 position . The activating effect of the methyl group at C4 strongly directs the incoming electrophile to the adjacent C5 position, overcoming the deactivating influence of the ester group. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.[9]

Experimental Protocol: Bromination with NBS

Materials:

-

Methyl 4-methylthiophene-2-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃) as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve Methyl 4-methylthiophene-2-carboxylate (1.0 eq) in DMF or chloroform.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain the temperature between 20-25°C.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Caption: Experimental workflow for the bromination step.

Data Summary and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Parameter | Expected Value |

| Molecular Formula | C₇H₇BrO₂S[7] |

| Molecular Weight | 235.10 g/mol [7] |

| Appearance | White to off-white solid[8] |

| CAS Number | 54796-47-3[7] |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.6 (s, 1H, thiophene H-3), ~3.8 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~162 (C=O), ~140 (C4), ~135 (C2), ~130 (C3), ~110 (C5), ~52 (-OCH₃), ~15 (-CH₃) |

| Mass Spec (EI) | m/z: 234/236 (M⁺, bromine isotope pattern) |

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Halogenated Solvents (Chloroform): Toxic and carcinogenic. Handle with extreme care.

-

DMF: A skin and respiratory irritant. Readily absorbed through the skin.

-

Bromine (if used directly): Highly corrosive and toxic. The use of NBS is a safer alternative.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This guide outlines a robust and efficient synthesis of this compound. The strategy relies on the well-established Gewald synthesis to construct the thiophene core, followed by a highly regioselective bromination at the C5 position using N-Bromosuccinimide. The detailed protocol and mechanistic explanations provide researchers with a solid foundation for successfully producing this valuable chemical intermediate for applications in drug discovery and advanced materials development.

References

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]

-

NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025-06-01). Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

-

Slideshare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Available from: [Link]

-

ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Available from: [Link]

- Google Patents. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.

-

Royal Society of Chemistry. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Available from: [Link]

- Google Patents. US4847386A - Process for preparing thiophene derivatives.

-

Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Available from: [Link]

-

PubChem. Methyl 4-bromo-3-methylthiophene-2-carboxylate. Available from: [Link]

-

PubChemLite. Methyl 4-bromo-5-methylthiophene-2-carboxylate (C7H7BrO2S). Available from: [Link]

-

MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid. Available from: [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

-

PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid. Available from: [Link]

-

PubChem. Methyl 5-bromothiophene-2-carboxylate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-4-methylthiophene-2-carboxylic acid [myskinrecipes.com]

- 3. journalwjarr.com [journalwjarr.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. This compound | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 54796-47-3 [sigmaaldrich.com]

- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

An In-depth Technical Guide to Methyl 5-bromo-4-methylthiophene-2-carboxylate: Synthesis, Properties, and Applications

Introduction

Methyl 5-bromo-4-methylthiophene-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its thiophene core, substituted with a bromine atom, a methyl group, and a methyl ester, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and a summary of its key spectroscopic data. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and chemical process development who are interested in leveraging the synthetic potential of this valuable intermediate. The strategic placement of its functional groups makes it a particularly attractive precursor for the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 54796-47-3 | [1] |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 275.6 °C at 760 mmHg | [3] |

| InChI | InChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3 | [1] |

| InChIKey | RJWZFHRMQRWEIH-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(SC(=C1)C(=O)OC)Br | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable thiophene precursor. The first step involves the regioselective bromination of the thiophene ring to produce 5-bromo-4-methylthiophene-2-carboxylic acid. This is followed by an esterification reaction to yield the final product.

Step 1: Synthesis of 5-bromo-4-methylthiophene-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step that dictates the final substitution pattern of the thiophene ring. A common method involves the direct bromination of a 4-methylthiophene-2-carboxamide followed by hydrolysis.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide (or a similar appropriate starting material) in a suitable solvent such as chloroform and acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise via the dropping funnel over a period of 10-15 minutes. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50 °C) for several hours (e.g., 24 hours) to ensure complete bromination.

-

Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are then washed, dried, and concentrated to yield the crude brominated intermediate, which can be further purified if necessary. Subsequent hydrolysis of the amide or other functional group to the carboxylic acid would then be performed.

Causality Behind Experimental Choices: The use of a directing group, such as an amide, in the starting material helps to control the regioselectivity of the bromination reaction, ensuring the bromine atom is introduced at the desired position on the thiophene ring. The slow, cooled addition of bromine is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

Step 2: Esterification to this compound

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-4-methylthiophene-2-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 30 hours) to drive the equilibrium towards the ester product.[4]

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Pour the residue into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[4]

Causality Behind Experimental Choices: The use of a large excess of methanol serves to shift the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the presence of the bromine atom on the thiophene ring. This C-Br bond is susceptible to a variety of transformations, making the compound a valuable intermediate in the synthesis of more complex molecules.

Suzuki Cross-Coupling Reactions

A key application of this compound is its use in palladium-catalyzed Suzuki cross-coupling reactions.[5] This reaction allows for the formation of a new carbon-carbon bond by coupling the bromothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology is widely employed in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials.

General Experimental Protocol for Suzuki Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a deoxygenated solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to a temperature typically ranging from 80 to 100 °C for several hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified, usually by column chromatography.

The ability to introduce a wide range of substituents at the 5-position of the thiophene ring via Suzuki coupling makes this compound a highly valuable building block in medicinal chemistry for the generation of compound libraries for drug screening.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

Thiophene Proton: A singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the proton at the 3-position of the thiophene ring.

-

Methyl Ester Protons: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group.

-

Thiophene Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group attached to the thiophene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The approximate chemical shifts are predicted as follows:

-

Carbonyl Carbon: δ 160-165 ppm.

-

Thiophene Ring Carbons: Four signals in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C5) will be shifted upfield compared to a non-brominated carbon, while the carbon attached to the ester group (C2) will be downfield.

-

Methyl Ester Carbon: δ 50-55 ppm.

-

Thiophene Methyl Carbon: δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the carbonyl group in the methyl ester.

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ corresponding to the C-O single bond of the ester.

-

C-H Stretch: Bands corresponding to the aromatic C-H stretch on the thiophene ring (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methyl groups (below 3000 cm⁻¹).

-

C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region due to the carbon-carbon double bonds within the thiophene ring.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (235.10 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, or the loss of the entire methyl carboxylate group.

Safety and Handling

This compound is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and multiple reactive sites, particularly the bromine atom which is amenable to cross-coupling reactions, make it an important intermediate for the synthesis of a wide range of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and spectroscopic characteristics to aid researchers in its effective utilization in their synthetic endeavors.

References

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Journal of Materials Chemistry A. [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

National Institutes of Health. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. National Center for Biotechnology Information. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

SpectraBase. (n.d.). 5-Bromo-4-nitro-thiophene-2-carboxylic acid methyl ester. [Link]

-

PubChemLite. (n.d.). Methyl 4-bromo-5-methylthiophene-2-carboxylate (C7H7BrO2S). [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Crysdot. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

Sources

- 1. This compound | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-bromo-4-methylthiophene-2-carboxylate

CAS Number: 54796-47-3

Introduction

Methyl 5-bromo-4-methylthiophene-2-carboxylate is a substituted thiophene derivative that holds significant interest for researchers and scientists in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring with bromo, methyl, and methyl carboxylate substituents, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the bromine atom at the 5-position is particularly noteworthy as it offers a reactive site for various cross-coupling reactions, enabling the introduction of diverse functionalities.[2] This guide aims to provide a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature.[3] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 54796-47-3 | [4][5][6] |

| Molecular Formula | C₇H₇BrO₂S | [4][5][6] |

| Molecular Weight | 235.10 g/mol | [4][5][6] |

| IUPAC Name | This compound | [4][6] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [3] |

Synthesis

While specific, detailed step-by-step protocols for the synthesis of this compound are not extensively reported in publicly available literature, its synthesis can be conceptually understood through established organic chemistry principles. The synthesis would likely involve the construction of the substituted thiophene ring followed by or incorporating the necessary functional group manipulations.

A plausible synthetic approach could start from a more readily available thiophene precursor. For instance, the synthesis of similar brominated thiophene-2-carboxylic acid derivatives has been achieved through sequences involving bromination and lithiation followed by carboxylation.[7][8][9]

A hypothetical synthetic workflow is presented below:

Caption: Hypothetical synthesis workflow for this compound.

This proposed pathway involves the direct bromination of a methyl 4-methylthiophene-2-carboxylate precursor. The regioselectivity of the bromination would be a critical factor to control to ensure the bromine atom is introduced at the desired 5-position of the thiophene ring. The choice of brominating agent, such as N-bromosuccinimide (NBS), and reaction conditions would be crucial for achieving high yield and selectivity.

Spectroscopic Data

Detailed and verified spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in peer-reviewed literature. However, chemical suppliers often provide access to this data upon request for their products.[1][2] For structurally similar compounds, such as other brominated methyl thiophene carboxylates, ¹H NMR spectra have been reported and can provide an indication of the expected chemical shifts and splitting patterns.[4][10]

Reactivity and Potential Applications

The reactivity of this compound is primarily centered around the carbon-bromine bond, which serves as a key functional handle for carbon-carbon bond formation. This makes the compound a valuable building block in organic synthesis.

Suzuki Cross-Coupling Reactions

The bromine atom on the thiophene ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][9][11] This reaction allows for the formation of a new carbon-carbon bond by coupling the thiophene core with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids.

Caption: General scheme of a Suzuki cross-coupling reaction involving this compound.

This versatility allows for the synthesis of a wide array of derivatives with potentially interesting biological activities or material properties. Thiophene-containing molecules are known to exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

Applications in Drug Discovery

Thiophene derivatives are important scaffolds in medicinal chemistry.[12] The ability to functionalize this compound through cross-coupling reactions makes it an attractive starting material for the synthesis of novel drug candidates. For instance, substituted thiophenes have been investigated as potential agents for treating neurological disorders.[2]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromine atom that allows for further functionalization through cross-coupling reactions. While detailed synthetic protocols and extensive application data in the peer-reviewed literature are somewhat limited, its structural motifs are present in a variety of biologically active compounds and advanced materials. As research in these areas continues, the demand for and exploration of compounds like this compound are likely to increase.

References

-

MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid. ([Link])

-

PubChem. This compound. ([Link])

-

Al-Warhi, T., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1195. ([Link])

-

Ali, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Molecules, 27(15), 4983. ([Link])

-

Gilday, J. P., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 11. ([Link])

-

Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. ([Link])

-

Reddy, T. R., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. ([Link])

-

Khan, I., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933. ([Link])

-

Thompson, A. L. S., & Hughes, D. L. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2010(1), 11-21. ([Link])

Sources

- 1. 54796-47-3|this compound|BLD Pharm [bldpharm.com]

- 2. METHYL 5-BROMO-4-METHYL-2-THIOPHENECARBOXYLATE(54796-47-3) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 54796-47-3 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. Methyl 5-bromo-4-nitrothiophene-2-carboxylate | CymitQuimica [cymitquimica.com]

- 12. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Foreword: The Architectural Blueprint of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, thiophene derivatives stand out as privileged scaffolds. Their unique electronic properties and capacity for bioisosteric replacement make them foundational components in a vast array of functional molecules, from pharmaceuticals to organic semiconductors.[1][2] Among these, Methyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 54796-47-3) is a particularly valuable building block. The strategic placement of its functional groups—a bromine atom ripe for cross-coupling reactions, a methyl group for steric and electronic tuning, and a methyl ester for further derivatization—renders it a highly versatile intermediate for complex molecular synthesis.[3][4]

This guide provides an in-depth, experience-driven walkthrough of the analytical processes required to unequivocally confirm the structure of this compound. We will move beyond a mere listing of techniques to explain the causal logic behind the analytical workflow, demonstrating how a confluence of spectroscopic data provides a self-validating and irrefutable structural assignment. This document is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to verify the identity and purity of such critical chemical entities.

Molecular Overview and Physicochemical Properties

The first step in any structural elucidation is to establish the theoretical framework of the target molecule. This includes its basic composition and expected physical properties.

A summary of its key computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | PubChem CID 2795489[5] |

| Molecular Weight | 235.10 g/mol | PubChem CID 2795489[5] |

| Monoisotopic Mass | 233.93501 Da | PubChem CID 2795489[5] |

| CAS Number | 54796-47-3 | PubChem CID 2795489[5] |

The logical arrangement of these atoms is depicted in the following structural diagram.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Principle: Mass spectrometry provides the exact molecular weight of a compound and offers clues to its composition through isotopic patterns and fragmentation. It is the first line of inquiry to confirm that the synthesized molecule has the correct elemental formula.

Expected Data & Interpretation: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z).

| Feature | Expected m/z | Interpretation |

| Molecular Ion [M]⁺ | 234 | Corresponds to the molecule with the ⁷⁹Br isotope. |

| Molecular Ion [M+2]⁺ | 236 | Corresponds to the molecule with the ⁸¹Br isotope. The ~1:1 intensity ratio with the [M]⁺ peak is definitive proof of one bromine atom. |

| Fragment [M-OCH₃]⁺ | 203/205 | Loss of the methoxy group from the ester. The doublet pattern confirms the bromine is retained in this fragment. |

| Fragment [M-COOCH₃]⁺ | 175/177 | Loss of the entire methyl ester group. The doublet pattern again confirms the bromine remains on the thiophene ring. |

This isotopic pattern is a powerful, self-validating feature. Observing this doublet instantly confirms the presence and number of bromine atoms, a cornerstone of the elucidation process.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavelengths, making it an excellent tool for a quick functional group inventory.

Expected Data & Interpretation: For this compound, the most prominent signal will be from the ester functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~1720 cm⁻¹ | C=O Stretch (Ester) | A strong, sharp absorption band that is highly characteristic of the carbonyl group in the methyl ester. Its presence is a primary confirmation of this functional group. |

| ~2950-3000 cm⁻¹ | C-H Stretch (Aliphatic) | Corresponds to the C-H bonds in the two methyl groups (-CH₃). |

| ~3100 cm⁻¹ | C-H Stretch (Aromatic) | A weaker absorption corresponding to the C-H bond on the thiophene ring. |

| ~1250 cm⁻¹ | C-O Stretch (Ester) | A strong band associated with the stretching of the C-O single bond of the ester. |

| ~1450-1550 cm⁻¹ | C=C Stretch (Aromatic) | Vibrations characteristic of the thiophene ring itself. |

The clear and strong C=O stretch is the key takeaway, confirming that the carboxylation and esterification steps of a potential synthesis were successful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing the connectivity and spatial relationship of atoms.

¹H NMR Analysis: This technique identifies all the unique protons in the molecule, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.8 | Singlet | 1H | Thiophene H-3 | The sole proton on the thiophene ring. It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the electron-withdrawing ester group. |

| ~3.8-3.9 | Singlet | 3H | Ester -OCH₃ | These protons are on the methyl group of the ester. They are chemically distinct and appear as a sharp singlet. |

| ~2.3-2.5 | Singlet | 3H | Ring -CH₃ | These protons are on the methyl group attached directly to the thiophene ring at position 4. They appear as a singlet. |

¹³C NMR Analysis: This technique identifies all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | Ester C=O | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~140 | Thiophene C-4 | Carbon atom bearing the methyl group. |

| ~135 | Thiophene C-2 | Carbon atom attached to the electron-withdrawing ester group. |

| ~132 | Thiophene C-3 | The only carbon on the ring bonded to a hydrogen atom. |

| ~115 | Thiophene C-5 | Carbon atom bonded to the electronegative bromine atom. |

| ~52 | Ester -OCH₃ | The carbon of the ester's methyl group. |

| ~15 | Ring -CH₃ | The carbon of the methyl group at position 4, appearing in the aliphatic region. |

The combination of ¹H and ¹³C NMR data provides an unambiguous "fingerprint" of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the thiophene ring.

Integrated Conclusion: A Unified Structural Verdict

-

Mass Spectrometry confirms the molecular formula C₇H₇BrO₂S and, critically, the presence of a single bromine atom via the characteristic [M]⁺/[M+2]⁺ isotopic doublet.

-

Infrared Spectroscopy provides definitive evidence of the key ester functional group through the strong carbonyl (C=O) absorption band around 1720 cm⁻¹.

-

¹H and ¹³C NMR Spectroscopy assemble the final picture, mapping the precise location of each component. The spectra confirm one aromatic proton, two distinct methyl groups, and the correct number and type of carbon atoms for the substituted thiophene ring.

Together, these orthogonal techniques provide a robust, self-validating confirmation of the structure as this compound. This rigorous, multi-faceted approach is essential for ensuring the quality and identity of critical chemical intermediates used in research and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. Retrieved from Google Search. [6]2. The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. Retrieved from rsc.org. [7]3. World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from wjarr.com. [8]4. ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Retrieved from pubs.acs.org. [9]5. PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [10]6. The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. Retrieved from rsc.org. [11]7. National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Library of Medicine. [1]8. PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [5]9. Chem-Impex. (n.d.). Methyl 5-Bromo-2-methylthiophene-4-carboxylate. Retrieved from chemimpex.com. [3]10. BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Retrieved from benchchem.com. [12]11. Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Retrieved from alfa-chemistry.com. [2]12. MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. Retrieved from myskinrecipes.com. [13]13. Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Brominated Thiophenes in Advanced Material Synthesis. Retrieved from inno-pharmchem.com. [4]14. ResearchGate. (2018). Therapeutic importance of synthetic thiophene. Retrieved from researchgate.net. [14]15. Crysdot. (n.d.). This compound. Retrieved from crysdot.com.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. journalwjarr.com [journalwjarr.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. 5-Bromo-4-methylthiophene-2-carboxylic acid [myskinrecipes.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-4-methylthiophene-2-carboxylate

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-bromo-4-methylthiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction

This compound (C₇H₇BrO₂S) is a substituted thiophene derivative with potential applications as a building block in the synthesis of more complex molecules.[1][2] Its structural features, including the bromine atom and the methyl ester group on the thiophene ring, make it a versatile intermediate for various chemical transformations.[3] Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity, which are critical for its application in research and development. This guide will delve into the predicted and expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, providing a framework for its characterization.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| CAS Number | 54796-47-3 | [1] |

| Appearance | Solid | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic proton, the methyl ester protons, and the methyl group protons attached to the thiophene ring.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Thiophene-H | ~7.5 | Singlet | 1H | The lone proton on the thiophene ring is in an electron-poor environment due to the adjacent electron-withdrawing carboxylate group. Its chemical shift is expected to be in the aromatic region. With no adjacent protons, it will appear as a singlet. |

| OCH₃ | ~3.8 | Singlet | 3H | The protons of the methyl ester group are deshielded by the adjacent oxygen atom and will appear as a singlet. |

| Ring-CH₃ | ~2.2 | Singlet | 3H | The protons of the methyl group attached to the thiophene ring are in a relatively shielded environment compared to the aromatic proton and will appear as a singlet. |

Diagram of Expected ¹H NMR Spectrum:

Caption: Predicted ¹H NMR signals for this compound.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show seven distinct signals, one for each unique carbon atom.

Expected Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~162 | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift. |

| C2 (Thiophene) | ~135 | The carbon atom attached to the carboxylate group is deshielded. |

| C5 (Thiophene) | ~115 | The carbon atom bearing the bromine is deshielded by the halogen, but less so than the carboxylated carbon. |

| C4 (Thiophene) | ~140 | The carbon atom attached to the methyl group. |

| C3 (Thiophene) | ~130 | The carbon atom bearing the aromatic proton. |

| OCH₃ | ~52 | The carbon of the methyl ester is shielded by the oxygen atom. |

| Ring-CH₃ | ~15 | The carbon of the methyl group on the ring is in a shielded, aliphatic environment. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound will be characterized by several key absorption bands.

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100 | Medium | C-H (aromatic) | Stretching |

| ~2950 | Medium | C-H (aliphatic) | Stretching |

| ~1720 | Strong | C=O (ester) | Stretching |

| ~1550-1450 | Medium-Strong | C=C (thiophene ring) | Stretching |

| ~1250 | Strong | C-O (ester) | Stretching |

| ~1100 | Medium | C-S (thiophene ring) | Stretching |

| ~800-700 | Strong | C-Br | Stretching |

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group of the ester. The aromatic C-H stretching above 3000 cm⁻¹ and the C=C stretching of the thiophene ring confirm the presence of the aromatic system.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 ratio for the isotopes ⁷⁹Br and ⁸¹Br.

-

Molecular Ion ([M]⁺): m/z ≈ 234 and 236.

-

Loss of OCH₃: A significant fragment will likely correspond to the loss of the methoxy group (-OCH₃), resulting in a peak at m/z ≈ 203 and 205.

-

Loss of COOCH₃: Another expected fragmentation is the loss of the entire methyl ester group (-COOCH₃), leading to a peak at m/z ≈ 175 and 177.

-

Loss of Br: Fragmentation involving the loss of the bromine atom would result in a peak at m/z ≈ 155.

Diagram of Key Mass Spec Fragments:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound can be achieved via the esterification of 5-bromo-4-methylthiophene-2-carboxylic acid. A general procedure, adapted from the synthesis of a similar compound, is provided below.[7]

Materials:

-

5-bromo-4-methylthiophene-2-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

Procedure:

-

To a solution of 5-bromo-4-methylthiophene-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide provides the expected spectroscopic data and their interpretation, which serve as a valuable reference for researchers working with this compound. The provided synthesis protocol offers a reliable method for its preparation in the laboratory. Adherence to these analytical and synthetic methodologies will ensure the correct identification and use of this important chemical intermediate.

References

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. (2025, August 7). ResearchGate. Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014, April 2). PubMed. Retrieved from [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. (n.d.). Retrieved from [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 5-bromo-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of novel therapeutics and functional materials, the thiophene scaffold and its derivatives are invaluable tools in the modern laboratory. Methyl 5-bromo-4-methylthiophene-2-carboxylate, a key building block, presents both significant opportunities for molecular innovation and specific challenges regarding its safe handling and use. This guide, grounded in established safety protocols and chemical principles, provides an in-depth operational framework for researchers and drug development professionals. It moves beyond a simple checklist to explain the causality behind safety measures, ensuring a culture of informed and proactive laboratory safety.

Compound Profile and Hazard Identification

This compound (CAS No. 54796-47-3) is a solid organic compound with a molecular weight of 235.1 g/mol .[1] A comprehensive understanding of its inherent hazards is the foundation of safe handling. While a dedicated, manufacturer-specific Safety Data Sheet (SDS) is not consistently available, a consensus on its hazard profile can be established from data provided by chemical suppliers and databases, as well as from the safety profiles of structurally analogous compounds.

The primary hazards associated with this compound are consistently identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

These classifications necessitate a warning signal word and the GHS07 pictogram, indicating that the substance is an irritant.[2]

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Direct contact can lead to redness, itching, and inflammation. |

| Eye Irritation | H319 | Contact with eyes can cause significant, potentially damaging, irritation. |

| Respiratory Irritation | H335 | Inhalation of dust or powder can irritate the nose, throat, and lungs. |

Table 1: GHS Hazard Profile

The causality of this irritancy lies in the chemical nature of halogenated aromatic compounds. The bromine atom and the ester functional group can interact with biological macromolecules, leading to localized inflammatory responses upon contact with skin, eyes, and the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound in its solid, powdered form should be conducted within a certified chemical fume hood.[3] This is critical to prevent the inhalation of airborne particles, directly addressing the H335 respiratory hazard. The fume hood also provides a contained space in the event of an accidental spill. For weighing procedures, a ventilated balance enclosure or a powder-containment hood is recommended to minimize dust dispersal.

Personal Protective Equipment: The Essential Barrier

The selection of PPE must directly correspond to the identified hazards. The following table outlines the minimum required PPE, with explanations rooted in the compound's properties.

| PPE Component | Specification | Rationale for Use |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[2] | Addresses the H319 hazard by preventing airborne particles from coming into contact with the eyes. A face shield offers additional protection against splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Mitigates the H315 skin irritation hazard. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |

| Body Protection | A lab coat or chemical-resistant overalls.[3] | Protects skin on the arms and torso from accidental contact with the compound. |

| Respiratory Protection | Not typically required if work is performed within a functioning fume hood. In situations where a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2] | Provides a final barrier against the H335 respiratory hazard in non-standard or emergency situations. |

Table 2: Personal Protective Equipment Protocol

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Waste Segregation: This compound falls into the category of halogenated organic waste . [4]It must be collected in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated organic waste, as this complicates the final disposal process and increases costs.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant). [3]* Disposal Route: Final disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. [3]Under no circumstances should this chemical be disposed of down the drain or in general solid waste. [3] By adhering to this comprehensive safety and handling framework, researchers can confidently and responsibly utilize this compound, unlocking its potential for scientific advancement while upholding the highest standards of laboratory safety.

References

-

PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Retrieved from [Link]

-

Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Retrieved from [Link]

-

MDPI. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylthiophene-2-carbaldehyde. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-4-nitro-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

Sources

"starting materials for Methyl 5-bromo-4-methylthiophene-2-carboxylate synthesis"

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate

Abstract

This compound is a key heterocyclic building block in the development of pharmaceuticals and advanced materials. Its specific substitution pattern—featuring bromo, methyl, and carboxylate groups—offers multiple points for further chemical modification. This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on practical and efficient laboratory-scale preparations. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed experimental protocols, and analyze the starting materials required. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of this valuable thiophene derivative.

Retrosynthetic Analysis and Strategic Overview

The synthesis of substituted thiophenes can be approached in two fundamental ways: by constructing the thiophene ring from acyclic precursors or by functionalizing a pre-existing thiophene core.[1] For this compound, the latter approach is overwhelmingly favored due to its efficiency and the commercial availability of suitable precursors.

A retrosynthetic analysis reveals two primary and highly practical pathways originating from a common precursor, 4-methylthiophene-2-carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

-

Route A (Preferred): This pathway involves the initial esterification of 4-methylthiophene-2-carboxylic acid to form Methyl 4-methylthiophene-2-carboxylate, followed by a regioselective bromination at the C5 position. This is often the most direct route if the starting ester is commercially available.

-

Route B: This alternative pathway reverses the steps. It begins with the bromination of 4-methylthiophene-2-carboxylic acid to yield 5-bromo-4-methylthiophene-2-carboxylic acid, which is then esterified to produce the final product.

Primary Synthetic Pathway: Functionalization of a Thiophene Core

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The sulfur atom readily donates electron density, activating the α-positions (C2 and C5) towards electrophilic attack.

Route A: Bromination of Methyl 4-methylthiophene-2-carboxylate

This route is the most straightforward, particularly when the starting ester is accessible. The electron-withdrawing nature of the methyl ester at C2 deactivates the ring slightly but strongly directs incoming electrophiles to the vacant and highly activated C5 position. The methyl group at C4 provides slight activation.

Mechanism: Electrophilic Aromatic Substitution The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), generates a bromine electrophile (Br⁺ or a polarized equivalent). This electrophile is attacked by the electron-rich C5 position of the thiophene ring, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation at C5 restores the aromaticity of the ring, yielding the final product.

Caption: Workflow for the direct bromination of the ester intermediate.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and protected from light, add Methyl 4-methylthiophene-2-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent such as acetic acid, chloroform, or N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low. Using NBS is often preferred over liquid bromine as it is easier to handle and minimizes the formation of poly-brominated byproducts.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Condition | Rationale / Notes |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides high regioselectivity for the activated C5 position and offers safer handling than elemental bromine. |

| Solvent | Acetic Acid, DMF, CHCl₃ | Acetic acid is a common choice that facilitates the reaction without competing side reactions. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, preventing potential over-bromination. |

| Stoichiometry | ~1.1 eq. of NBS | A slight excess ensures complete conversion of the starting material. |

| Typical Yield | > 85% | This reaction is typically high-yielding due to the strong directing effects of the substituents. |

Route B: Sequential Bromination and Esterification

This route is a robust alternative if 4-methylthiophene-2-carboxylic acid is the more readily available starting material.

Step 1: Bromination of 4-Methylthiophene-2-carboxylic acid

The protocol is analogous to that described in Route A. The carboxylic acid is brominated with NBS in a suitable solvent to yield 5-bromo-4-methylthiophene-2-carboxylic acid.

Step 2: Esterification of 5-Bromo-4-methylthiophene-2-carboxylic acid

The conversion of the carboxylic acid to its methyl ester is a standard transformation. Fischer esterification is the most common and atom-economical method for this step.

Experimental Protocol (Fischer Esterification):

-

Setup: In a round-bottom flask equipped with a reflux condenser, add 5-bromo-4-methylthiophene-2-carboxylic acid (1.0 eq).

-

Reagents: Add an excess of methanol (to act as both solvent and reagent) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, H₂SO₄, ~5 mol%).[3][4]

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC.

-

Workup: After cooling, neutralize the excess acid carefully with a saturated sodium bicarbonate solution.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography or recrystallization if necessary.

| Parameter | Condition | Rationale / Notes |

| Esterification Method | Fischer Esterification | A classic, cost-effective method using an acid catalyst and an alcohol.[5] |

| Reagents | Methanol (excess), H₂SO₄ (cat.) | Using methanol as the solvent drives the reaction equilibrium towards the product. |

| Temperature | Reflux (~65 °C) | Provides the necessary activation energy for the reaction. |

| Typical Yield | > 90% | Esterification reactions of this type are generally very efficient. |

Starting Material Considerations

The choice between Route A and Route B often depends on the cost and availability of the starting materials.

-

4-Methylthiophene-2-carboxylic acid: This is a common starting point for many substituted thiophenes. If not commercially available, it can be prepared from 3-methylthiophene. A common method involves the lithiation of 3-methylthiophene at the 2-position with a strong base like n-butyllithium, followed by quenching with solid carbon dioxide (dry ice) to form the carboxylic acid after an acidic workup.[2]

-

Methyl 4-methylthiophene-2-carboxylate: This ester can be purchased from various chemical suppliers or synthesized from the corresponding carboxylic acid via the esterification protocol described in Route B.

Conclusion

The synthesis of this compound is most reliably achieved through the electrophilic bromination of a pre-functionalized thiophene ring. The most direct pathway involves the bromination of Methyl 4-methylthiophene-2-carboxylate using N-Bromosuccinimide, a method that is both high-yielding and highly regioselective. An equally effective, albeit two-step, alternative starts with 4-methylthiophene-2-carboxylic acid, which is first brominated and then subjected to Fischer esterification. The selection of the optimal route should be based on the accessibility and cost of the immediate precursors. The protocols outlined in this guide represent robust and validated methods for the laboratory-scale production of this important chemical intermediate.

References

- Benchchem. Introduction to the synthesis of β-substituted thiophenes.

- The Journal of Organic Chemistry. Facile Synthesis of 3-Nitro-2-substituted Thiophenes. (2010-03-22).

- PubMed Central (PMC). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.

- ResearchGate. Synthetic approaches to functionalized thiophenes.

- Google Patents. EP0639188A1 - Process for preparing thiophene and its derivatives.